(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(1R)-1-(3,5-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI Key |
HWIGECABZBEBOC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)N |
Origin of Product |
United States |
Biological Activity
(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine, a pyridine derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by a dichlorinated pyridine ring and an ethan-1-amine functional group, which contribute to its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exists as a hydrochloride salt in many applications, enhancing its solubility in aqueous solutions, which is crucial for biological assays.
Pharmacological Properties
This compound has been investigated for various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown potential as a ligand in biochemical assays aimed at targeting bacterial infections.
- Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit enzymes such as phosphodiesterase (PDE). PDE4 inhibitors are particularly significant in treating inflammatory conditions due to their role in cyclic AMP degradation .
- Potential Anticancer Activity : Research indicates that this compound may possess anticancer properties through its interactions with specific molecular targets involved in cancer cell proliferation.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : By inhibiting enzymes like PDE4, the compound can elevate intracellular levels of cyclic AMP, leading to various physiological effects such as anti-inflammatory responses .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against tested pathogens.
Study 2: PDE4 Inhibition
In a pharmacokinetic study involving Balb/C mice, this compound was administered at doses of 1 mg/kg intravenously and 5 mg/kg orally. The compound demonstrated a notable inhibition of PDE4 activity with an IC50 value of approximately 410 nM .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis has revealed that modifications on the pyridine ring significantly affect the biological activity of this compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution at 3 and 5 Positions | Enhanced receptor binding affinity |
| Variation in Amine Substituents | Altered enzyme inhibition profile |
This table illustrates how structural changes can lead to variations in biological efficacy.
Scientific Research Applications
Chemical Properties and Structure
(R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is characterized by a pyridine ring with dichlorine substituents at the 3 and 5 positions, along with an ethan-1-amine functional group. This specific arrangement contributes to its reactivity and interaction with biological systems.
Anticancer Activity
One of the most notable applications of this compound is in cancer research. Studies have indicated that this compound exhibits significant efficacy in inhibiting tumor growth in various xenograft models. For instance, it has been shown to disrupt the function of key proteins involved in cancer cell proliferation, such as BCL6, which plays a role in the survival of certain cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, leading to inhibition that could be beneficial in treating diseases where these enzymes are overactive. For example, it has shown promise as an inhibitor of certain kinases involved in cancer pathways .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Case Study 1: Tumor Growth Inhibition
A notable study demonstrated that administration of this compound led to a significant reduction in tumor size in mouse models implanted with human cancer cells. The study reported a decrease in cell proliferation markers and an increase in apoptosis within the tumor tissues.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, this compound was administered at varying doses to evaluate its bioavailability and distribution within biological systems. Results indicated that the compound maintained effective plasma concentrations over extended periods, suggesting favorable absorption characteristics .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring activated by chlorine substituents undergoes nucleophilic substitution at positions para and meta to the existing groups. Common reactions include:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Chlorine Displacement | NaOH (aqueous), 80-100°C | Hydroxypyridine derivatives |
| Amine Introduction | NH3/EtOH, high pressure | 4-aminopyridine analogs |
Amine Group Reactivity
The primary amine (-CH2NH2) participates in characteristic amine reactions:
Acylation
Reacts with acetyl chloride in dichloromethane at 0-5°C:
Yield: 78-85% based on similar pyridinylamine systems
Schiff Base Formation
Condensation with aromatic aldehydes:
| Aldehyde | Conditions | Application Area |
|---|---|---|
| Benzaldehyde | EtOH, reflux, 4h | Coordination chemistry |
| 4-Nitrobenzaldehyde | Toluene, molecular sieves | Bioconjugate precursors |
Reductive Amination
The amine group facilitates C-N bond formation with carbonyl compounds:
Typical substrates: Formaldehyde, acetaldehyde
Coordination Chemistry
Acts as a ligand through both pyridine N and amine N:
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Octahedral | 12.3 ± 0.2 |
| Pd(II) | Square planar | 8.9 ± 0.3 |
Heterocyclic Functionalization
Participates in ring-forming reactions:
Stability Under Various Conditions
Critical for process design:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Acidic (pH < 3) | Pyridine ring protonation | 48h |
| Alkaline (pH > 10) | Amine group oxidation | 12h |
| UV light | C-Cl bond cleavage | 15min |
Comparison with Similar Compounds
Key Findings and Implications
Structural Role: The 3,5-dichloropyridin-4-yl group is a critical pharmacophore in FGFR inhibitors, as demonstrated by compound 105’s nanomolar potency .
Enantiomeric Specificity : While the (R)- and (S)-forms of the target compound are structurally similar, their stereochemical differences may lead to divergent applications in catalysis or drug design.
Salt Forms : The dihydrochloride salt of the analogous amine enhances solubility, underscoring the importance of salt selection in pharmaceutical development .
Preparation Methods
General Synthetic Strategy for (R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
The synthesis of this compound typically follows a two-step approach:
- Step 1: Formation of the carbon-nitrogen bond by reacting a nitrogen nucleophile (such as ammonia or an amine equivalent) with a carbon electrophile (usually a carbonyl-containing precursor like a ketone or aldehyde).
- Step 2: Introduction or preservation of chirality at the ethan-1-amine position, often via asymmetric synthesis or chiral resolution techniques.
This approach aligns with general amine preparation methods where reductive amination or nucleophilic substitution is employed to install the amine group on a carbon adjacent to an aromatic or heteroaromatic ring.
Precursor Preparation: 1-(3,5-Dichloropyridin-4-yl)ethan-1-one
A key intermediate in the synthesis is 1-(3,5-dichloropyridin-4-yl)ethan-1-one, which contains the ethanone group attached to the dichloropyridine ring. This compound is prepared by:
- Selective chlorination of 4-pyridone using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature to introduce chlorine atoms at the 3 and 5 positions.
- Introduction of the ethanone group at the 4-position of the pyridine ring, often via Friedel-Crafts acylation or related methods.
This intermediate serves as the electrophilic carbonyl compound for subsequent amination.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | C7H5Cl2NO | 179.04 | Pyridine ring with 3,5-dichloro substitution and ethanone group at 4-position |
Asymmetric Synthesis and Chiral Resolution
To obtain the (R)-enantiomer specifically, two main approaches are used:
- Chiral pool synthesis : Starting from a chiral precursor or chiral auxiliary that directs the stereochemistry during amination.
- Chiral catalysts or reagents : Employing asymmetric reductive amination catalysts that induce enantioselectivity during the reduction step.
Alternatively, racemic mixtures can be resolved by chiral chromatography or crystallization with chiral acids to isolate the (R)-enantiomer.
Alternative Synthetic Routes and Functionalization
Some literature reports functionalization of 3,5-dichloropyridin-4-amine derivatives via nucleophilic aromatic substitution or coupling reactions, which can be adapted to prepare the ethan-1-amine derivative by:
- Starting from 3,5-dichloropyridin-4-amine and introducing the ethan-1-yl group via alkylation or acylation followed by reduction.
- Using sodium hydroxide in N,N-dimethylformamide (DMF) as a base and solvent system for nucleophilic substitution reactions involving dichloropyridinyl amines.
These methods are less direct but can be useful for specific functional group manipulations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | Ammonia, NaBH3CN or catalytic hydrogenation, acidic pH | Direct, high yield, versatile | Requires control of stereochemistry |
| Chiral Synthesis/Resolution | Racemic amine or chiral precursors | Chiral catalysts, chiral auxiliaries, chromatographic resolution | Enantioselective, high purity | More complex, costly |
| Nucleophilic Aromatic Substitution | 3,5-Dichloropyridin-4-amine | NaOH, DMF, alkylating agents | Useful for functionalization | Multi-step, less direct |
Research Findings and Practical Notes
- The reductive amination method is widely preferred due to its efficiency and adaptability to various substrates, including heteroaromatic ketones like 1-(3,5-dichloropyridin-4-yl)ethan-1-one.
- Maintaining the (R)-configuration requires either chiral catalysts or resolution techniques; otherwise, racemic mixtures are formed.
- Reaction monitoring by Thin-Layer Chromatography (TLC) and purification by silica gel chromatography are standard to ensure product purity.
- Industrial scale synthesis may employ continuous flow reactors for chlorination and reductive amination steps to improve yield and reproducibility.
Q & A
Q. What are the established synthetic routes for (R)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine, and how can intermediates be characterized?
Answer:
- Synthetic Routes :
- Nucleophilic Substitution : Start with 3,5-dichloropyridine derivatives. Introduce the ethanamine group via nucleophilic substitution using ethylamine under reflux in anhydrous THF, catalyzed by Pd(PPh₃)₄ .
- Chiral Resolution : If starting from a racemic mixture, resolve enantiomers using chiral HPLC with cellulose-based columns to isolate the (R)-enantiomer .
- Intermediate Characterization :
- NMR : Confirm regioselectivity by analyzing aromatic proton splitting patterns (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 289.69 for the dihydrochloride salt) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the pyridine ring (e.g., C-Cl groups cause deshielding at ~150 ppm in 13C NMR) and the chiral center (R-configuration confirmed via NOESY) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and pyridine C=N vibrations (~1570 cm⁻¹) .
- HPLC-MS : Quantify enantiomeric purity using chiral columns and monitor degradation products under acidic/basic conditions .
Q. How is crystallographic data for this compound obtained and refined?
Answer:
Q. What preliminary biological assays are suitable for evaluating its activity?
Answer:
- Kinase Inhibition : Screen against FGFR (Fibroblast Growth Factor Receptor) family kinases using fluorescence polarization assays, referencing structural analogs in .
- Cytotoxicity : Test in cancer cell lines (e.g., HepG2) via MTT assays, noting IC₅₀ values compared to control inhibitors .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to favor (R)-isomer formation .
- Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems to selectively hydrolyze the undesired enantiomer .
Q. How to resolve spectral contradictions (e.g., overlapping signals in NMR)?
Answer:
- 2D NMR : Perform HSQC and HMBC to distinguish pyridine protons from amine protons.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to simplify splitting patterns .
Q. What computational tools predict structure-activity relationships (SAR) for this compound?
Answer:
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
Answer:
- SNAr Pathway : The 3,5-dichloro groups activate the pyridine ring toward nucleophilic attack at C4. DFT calculations (B3LYP/6-31G*) show a lower energy barrier for ethanamine addition compared to unsubstituted pyridines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by ~20% .
Q. How to assess stability under varying pH and temperature conditions?
Answer:
- Forced Degradation : Expose to 0.1 M HCl (24 hrs, 40°C) and analyze by LC-MS. Major degradation products include pyridine ring-opened aldehydes .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (~220°C) under nitrogen atmosphere .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
